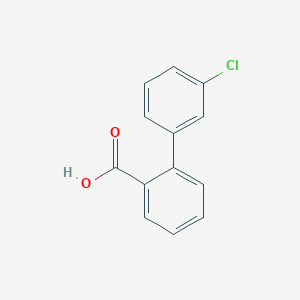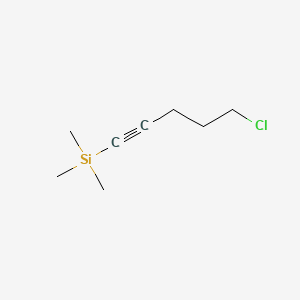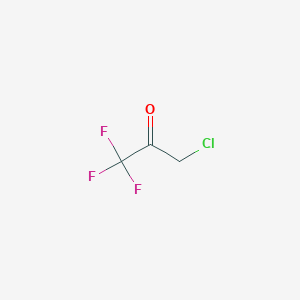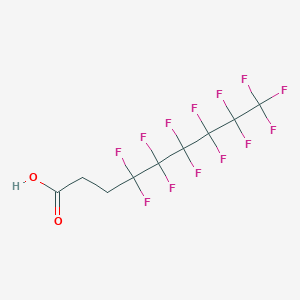
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid
Overview
Description
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid, also known as PFOA, is a perfluorinated compound (PFC) used in a variety of industrial and consumer applications. It is a man-made chemical that is not found naturally in the environment. PFOA is a long-chain, fluorinated carboxylic acid that has been used in the production of non-stick cookware, stain-resistant coatings, and fire-fighting foams. It has also been used as a surfactant in the production of fluoropolymers, and as a lubricant in the manufacture of semiconductors. PFOA has been found to be persistent in the environment, and has been linked to adverse health effects in humans.
Scientific Research Applications
Global Distribution and Environmental Impact
Research has identified the widespread distribution of novel perfluoroalkyl ether carboxylic and sulfonic acids (PFECAs and PFESAs), including compounds related to 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid, in surface waters globally. These findings indicate their ubiquitous dispersal and potential as global contaminants, warranting further investigations into their environmental impact (Pan et al., 2018).
Toxicological Effects
Perfluorononanoic acid (PFNA), closely related to the subject compound, has been studied for its developmental toxicity in zebrafish embryos. Research revealed that PFNA can delay development, reduce hatching rates, and cause various malformations, suggesting its potential as a developmental toxicant in ecosystems (Liu et al., 2015).
Biodegradation in Environmental Systems
Studies on the biotransformation of fluorotelomer alcohols in river sediments have provided insights into the degradation pathways of compounds like 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid. These compounds can degrade into various polyfluorinated and perfluorinated carboxylates, which further interact with sediment components (Zhao et al., 2013).
Neurodevelopmental Impact
Research has linked prenatal exposure to perfluorinated compounds like PFNA to negative impacts on children's intelligence and neurodevelopment. This raises concerns about the broader implications of such compounds on human health (Wang et al., 2015).
Effects on Fetal and Postnatal Growth
Studies have investigated the associations of prenatal exposure to long-chain perfluorocarboxylic acids, similar to 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid, with fetal and postnatal growth. These studies have revealed potential interference with growth in both prenatal and postnatal stages (Wang et al., 2016).
Luminescent Properties in Phosphors
In material science, compounds like hexafluorotitanate, which are structurally related to the subject compound, have been synthesized and studied for their luminescent properties. Such research contributes to the development of new materials for various applications (Xu & Adachi, 2011).
properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O2/c10-4(11,2-1-3(23)24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-2H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEJJSZYNKXKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379917 | |
| Record name | 3-(Perfluorohexyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid | |
CAS RN |
27854-30-4 | |
| Record name | 3-(Perfluorohexyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,2H,3H,3H-Perfluorononanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




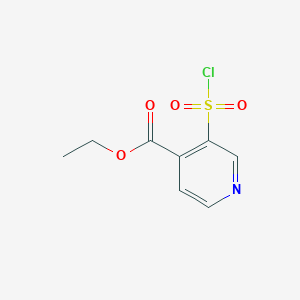
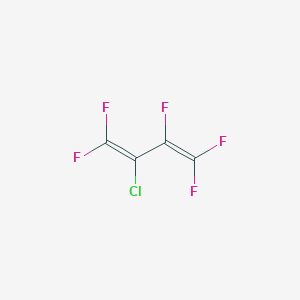
![N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585669.png)
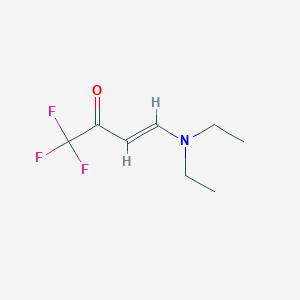
![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)


